molecular formula C24H25NO4S B2554439 N,N-dibenzyl-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 941952-30-3

N,N-dibenzyl-3-((4-methoxyphenyl)sulfonyl)propanamide

Cat. No. B2554439
M. Wt: 423.53
InChI Key: VEBPOMYFEKRQDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of phenoxy substituted 4-chloro-N-(aryl/alkyl)thiophene-2-sulfonamides using a PMB protection/deprotection strategy is described . Nucleophilic displacement of p-methoxybenzyl (PMB) protected 4,5-dichloro-N-(aryl/alkyl)-thiophene-2-sulfonamides was carried out with different phenols under mild basic conditions .

Scientific Research Applications

Medicinal Chemistry Applications
Sulfonamides, such as those related to N,N-dibenzyl-3-((4-methoxyphenyl)sulfonyl)propanamide, have been extensively studied for their antitumor properties. For instance, sulfonamide-focused libraries have been evaluated in cell-based antitumor screens, identifying compounds that act as potent cell cycle inhibitors and have progressed to clinical trials due to their antimitotic properties disrupting tubulin polymerization or causing decreases in the S phase fraction in various cancer cell lines (Owa et al., 2002).

Polymer Science Applications
In polymer science, sulfonated poly(arylene ether sulfone) copolymers have been developed for fuel cell applications. These materials exhibit high proton conductivity, showcasing the role of sulfonamide derivatives in enhancing the performance of polyelectrolyte membranes (Kim et al., 2008).

Organic Synthesis Applications
Sulfonamides serve as intermediates in the synthesis of complex organic molecules. For example, the benzylation of alcohols and phenols with sulfonamide derivatives has been demonstrated to yield the corresponding ethers in good yields (Carlsen, 1998). Additionally, sulfonamide compounds have been synthesized and evaluated for their enzyme inhibitory activities, including as potential therapeutic agents for Alzheimer’s disease (Abbasi et al., 2018).

properties

IUPAC Name

N,N-dibenzyl-3-(4-methoxyphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4S/c1-29-22-12-14-23(15-13-22)30(27,28)17-16-24(26)25(18-20-8-4-2-5-9-20)19-21-10-6-3-7-11-21/h2-15H,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBPOMYFEKRQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dibenzyl-3-((4-methoxyphenyl)sulfonyl)propanamide

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